molecular formula C7H4FNO B3117181 6-Fluorobenzoxazole CAS No. 221347-70-2

6-Fluorobenzoxazole

Cat. No. B3117181
CAS RN: 221347-70-2
M. Wt: 137.11 g/mol
InChI Key: HNFUQIXWYKEASD-UHFFFAOYSA-N
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Description

6-Fluorobenzoxazole (CAS# 221347-70-2) is a research chemical with the molecular formula C7H4FNO . It is a heterocyclic aromatic compound that contains an oxazole ring and a fluorine atom attached to the benzene ring.


Synthesis Analysis

Benzoxazole derivatives can be synthesized from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . A sequential one-pot procedure for the synthesis of 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid-mediated ring closure to generate the heterocycle .


Molecular Structure Analysis

The molecular weight of 6-Fluorobenzoxazole is 137.11 g/mol . The InChI key is HNFUQIXWYKEASD-UHFFFAOYSA-N . The Canonical SMILES structure is C1=CC2=C(C=C1F)OC=N2 .


Physical And Chemical Properties Analysis

6-Fluorobenzoxazole is an off-white solid. It is soluble in most organic solvents, such as methanol, acetone, and chloroform. The compound is relatively stable and has a shelf life of several years.

Scientific Research Applications

Antitumor Efficiency in In Vitro and In Vivo Models

A study by Stojković et al. (2006) explored the antitumor activity of novel fluoro-substituted 6-amino-2-phenylbenzothiazole hydrochloride salts, which are structurally related to 6-Fluorobenzoxazole. These compounds demonstrated significant cytotoxic activity in vitro against various human carcinomas and showed promising antitumor activity in vivo against melanoma, fibrosarcoma, and squamous cell carcinoma (Stojković et al., 2006).

Potential in PET Cancer Imaging

Wang et al. (2006) synthesized carbon-11 labeled fluorinated 2-arylbenzothiazoles, which are chemically related to 6-Fluorobenzoxazole. These compounds have potential as novel probes for positron emission tomography (PET) imaging to detect tyrosine kinase in cancers (Wang et al., 2006).

Anti-Lung Cancer Activity

Research by Hammam et al. (2005) on novel fluoro-substituted benzo[b]pyran derivatives, related to 6-Fluorobenzoxazole, showed anti-cancer activity at low concentrations against lung, breast, and CNS cancer cell lines (Hammam et al., 2005).

Antifungal and Antibacterial Activities

Xu et al. (2007) investigated novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives for their antifungal activities. These compounds, related to 6-Fluorobenzoxazole, showed high inhibitory effects on the growth of various fungi (Xu et al., 2007). Similarly, Sharma et al. (2017) developed novel fluoroquinolone derivatives bearing N-thiomide linkage with 6-substituted-2-aminobenzothiazoles, showing excellent antibacterial activity against various bacterial strains (Sharma et al., 2017).

In Vivo Biodistribution Studies

Guerrero et al. (2012) covalently labeled a conjugate with 18F-fluorobenzoate, related to 6-Fluorobenzoxazole, for PET biodistribution studies. This research provided insights into the noninvasive tracking of the in vivo distribution of nanoparticles for potential biomedical applications (Guerrero et al., 2012).

Safety and Hazards

6-Fluorobenzoxazole is harmful if swallowed and causes serious eye damage . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

6-fluoro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFUQIXWYKEASD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)OC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluorobenzoxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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